molecular formula C14H17NO4 B1460450 2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate CAS No. 1816945-64-8

2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate

Cat. No.: B1460450
CAS No.: 1816945-64-8
M. Wt: 263.29 g/mol
InChI Key: CXILXHOJDUPBSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate typically involves the reaction of 3-ethynylaniline with 2-(2-methoxyethoxy)ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and development .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of these targets, thereby modulating various biochemical pathways. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory effects on enzymes such as histone deacetylases, making it a valuable tool in biomedical research. Its distinct structure allows for targeted interactions with molecular targets, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(2-methoxyethoxy)ethyl N-(3-ethynylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-12-5-4-6-13(11-12)15-14(16)19-10-9-18-8-7-17-2/h1,4-6,11H,7-10H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXILXHOJDUPBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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